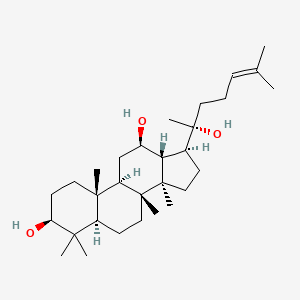

Protopanaxadiol

Descripción

20(R)-Protopanaxadiol has been reported in Panax ginseng with data available.

triterpenoid sapogenin of ginsenosides from leaves of Panax ginseng; has antineoplastic activity; acid hydrolysis results in panaxadiol

Propiedades

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-VUFVRDRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028626 | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-01-3 | |

| Record name | Protopanaxadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopanaxadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7755-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPANAXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protopanaxadiol basic chemical structure and properties

An In-depth Technical Guide on the Core Chemical Structure and Properties of Protopanaxadiol

Introduction

This compound (PPD) is a tetracyclic triterpenoid sapogenin, representing the aglycone backbone of a significant class of ginsenosides found in Panax species, such as Panax ginseng.[1] As the core structure, PPD and its glycosylated forms are the subject of extensive research due to their wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the fundamental chemical structure and properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound belongs to the dammarane-type family of triterpenes.[1] The core structure is a tetracyclic system with hydroxyl groups typically located at carbons C-3, C-12, and C-20. The stereochemistry at the C-20 position is a critical feature, leading to two main diastereomers: 20(S)-protopanaxadiol and 20(R)-protopanaxadiol, which can exhibit different biological activities.[3][4][5]

IUPAC Name (20S-Protopanaxadiol): (3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol.[4]

SMILES (20S-Protopanaxadiol): CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--C)O)C)C">C@@HO)C)O)C.[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. The quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₃ | [3][4][6] |

| Molecular Weight | ~460.7 g/mol | [3][4] |

| Melting Point | 197.5 - 198.5 °C | [7] |

| XLogP3-AA | 7.2 | [3][4] |

| Hydrogen Bond Donor Count | 3 | [3][4] |

| Appearance | White to off-white solid | [8] |

Solubility Profile

This compound's clinical application is often limited by its poor aqueous solubility.[2] Its solubility in various solvents is detailed below.

| Solvent | Solubility | Reference |

| Water | Insoluble | [9] |

| DMSO | 92 mg/mL (199.68 mM) | [9] |

| Ethanol | 33 mg/mL | [9] |

| DMF | 2 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |

Experimental Protocols

Extraction of 20(S)-Protopanaxadiol from Human Plasma

This protocol outlines a general liquid-liquid extraction (LLE) method for isolating PPD from a biological matrix for subsequent analysis, based on methodologies described in the literature.[10][11]

Methodology:

-

Sample Preparation: To 50 µL of human plasma, add 100 µL of an internal standard solution (e.g., Panaxadiol or Rh2 in methanol).[10][11]

-

Alkalinization: Add 50 µL of 0.3 M sodium hydroxide solution to the sample mixture.[11]

-

Extraction: Add 1 mL of an organic solvent mixture, such as cyclohexane-methylene dichloride (2:1, v/v).[10]

-

Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and phase transfer.[11]

-

Phase Separation: Centrifuge the sample at approximately 3,000 rpm for 5-10 minutes to separate the organic and aqueous layers.[11]

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or air at 40°C.[11]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 300 µL) of the mobile phase used for chromatographic analysis.[11]

Analysis by HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the quantification of PPD in biological samples.[10]

Methodology:

-

Chromatographic System: Agilent 1100 HPLC system or equivalent.[11]

-

Column: A reverse-phase column such as a Zorbax Extend C18 (50 mm × 2.1 mm, 3.5 µm) or HyPURITY C18 is typically used.[10][11]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM acetic acid (e.g., 45:45:10, v/v/v) at a flow rate of 0.4 mL/min.[11] An alternative is a gradient elution with 0.5% formic acid in water (Solvent A) and acetonitrile (Solvent B).[12]

-

Column Temperature: Maintained at 40°C.[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]

-

Detection: Selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification, tracking the specific precursor-to-product ion transitions for PPD and the internal standard.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are essential for the unambiguous structural identification of PPD and its metabolites.

Methodology:

-

Mass Spectrometry: Ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) can provide accurate mass measurements of molecular ions and fragmentation patterns, aiding in the elucidation of metabolite structures.[12] The diagnostic ion at m/z 459 is characteristic of the this compound-type aglycone in MS/MS spectra.[13]

-

NMR Spectroscopy: For definitive structure confirmation, particularly of novel metabolites, high-field NMR (e.g., 500 MHz) is employed. Analysis of ¹H and ¹³C NMR spectral data allows for the precise assignment of the chemical structure.[12]

Key Signaling Pathways

Research has shown that this compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of PI3K/AKT/mTOR Pathway

20(S)-Protopanaxadiol has demonstrated anti-tumor effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell proliferation, growth, and survival.[7]

Activation of LKB1-AMPK Pathway

In hepatic stellate cells, 20(S)-PPD has been shown to induce apoptosis by activating the AMP-activated protein kinase (AMPK) pathway. This activation is mediated by the upstream kinase, Liver Kinase B1 (LKB1).[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C30H52O3 | CID 9920281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (20S)-Protopanaxadiol | C30H52O3 | CID 11213350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

Protopanaxadiol: A Deep Dive into its Discovery and Natural Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Protopanaxadiol (PPD) is a tetracyclic triterpenoid sapogenin that forms the aglycone backbone of a significant class of ginsenosides, the pharmacologically active compounds in ginseng. As a key metabolite of various this compound-type ginsenosides, PPD itself exhibits a range of biological activities, making it a molecule of considerable interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its extraction, isolation, and quantification.

I. Discovery and Historical Context

This compound was identified as a genuine sapogenin of ginseng saponins, distinguishing it from artifacts that can be formed during harsh acid hydrolysis of ginsenosides. Its discovery is intrinsically linked to the broader research efforts to isolate and characterize the active constituents of Panax species. Early studies in the mid-20th century focused on the isolation of ginsenosides, the glycosylated forms of these sapogenins. Through careful chemical and spectroscopic analysis, researchers elucidated the dammarane-type structure of this compound.

Furthermore, the "discovery" of this compound also occurs within a biological context. When this compound-type ginsenosides (PDS), such as ginsenoside Rb1, are orally consumed, they are metabolized by gut microbiota. These microorganisms cleave the sugar moieties from the ginsenosides, releasing the aglycone form, this compound, which is then absorbed into the bloodstream. This metabolic conversion is a critical step in the bioavailability and pharmacological activity of many ginsenosides.

II. Natural Sources of this compound

This compound is not typically found in its free aglycone form in significant quantities in fresh plant material. Instead, it exists as the core structure of this compound-type saponins (PDS). The primary natural sources of these PDS are plants of the Panax genus.

Key Plant Sources:

-

Panax ginseng C.A. Meyer (Asian Ginseng): One of the most well-known sources, containing a rich profile of PDS such as ginsenosides Rb1, Rb2, Rc, and Rd.

-

Panax quinquefolius L. (American Ginseng): Also a significant source of PDS, with a ginsenoside profile that differs in the relative proportions of individual saponins compared to Asian ginseng.

-

Panax notoginseng (Burk.) F.H. Chen (Sanqi or Tianqi): This species is a rich source of notoginsenosides, which are also dammarane-type saponins with a this compound backbone.

-

Panax vietnamensis Ha et Grushv. (Vietnamese Ginseng): Contains a high concentration of ginsenosides, including various PDS.

The concentration of this compound-type saponins varies significantly depending on the plant species, the specific part of the plant, the age of the plant, and the cultivation conditions.

III. Quantitative Data on this compound-Type Saponin Content

The following tables summarize the quantitative data on the content of major this compound-type saponins (PDS) in various Panax species. It is important to note that this compound itself is the aglycone and these values represent the glycosylated forms from which PPD can be derived.

Table 1: Content of this compound-Type Saponins (PDS) in Different Panax Species (mg/g)

| Panax Species | Total PDS Content (mg/g) | Key PDS Ginsenosides |

| Panax ginseng | 11.7 - 55.7 | Rb1, Rc, Rb2, Rd |

| Panax quinquefolius | 55.1 - 69.0 | Rb1, Rd |

| Panax notoginseng | 25.6 - 91.2 | Rb1, Rd |

Note: Values represent a range compiled from various studies and can vary based on analytical methods and plant material.

Table 2: Distribution of this compound-Type Saponins (PDS) in Different Parts of Panax notoginseng (mg/g) [1]

| Plant Part | Notoginsenoside R1 | Ginsenoside Rg1 | Ginsenoside Re | Ginsenoside Rb1 | Ginsenoside Rd | Total PDS (Rb1 + Rd) |

| Rhizome | 6.16 | 48.42 | 2.80 | 28.13 | 7.73 | 35.86 |

| Root | - | - | - | - | - | - |

| Fibril | - | - | - | - | - | - |

| Leaf | - | - | - | - | - | - |

| Flower | - | - | - | - | - | - |

Note: This table highlights the significant variation in ginsenoside content across different plant tissues. The below-ground tissues generally have higher concentrations of Rb1 and Rd.[1]

IV. Experimental Protocols

A. Extraction of this compound-Type Saponins

The extraction of PDS from Panax raw materials is the initial step for obtaining this compound.

Protocol 1: Solvent Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction Solvent: Use a polar solvent such as methanol, ethanol, or a mixture of water and ethanol (e.g., 70% ethanol).

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the solvent at room temperature for 24-48 hours with occasional agitation.

-

Soxhlet Extraction: Continuously extract the powder in a Soxhlet apparatus for several hours. This method is efficient but may degrade thermolabile compounds.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the solvent and sonicate in an ultrasonic bath. This enhances extraction efficiency and reduces extraction time.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Preparation of this compound via Hydrolysis of Ginsenosides

This compound is typically prepared by the hydrolysis of the sugar moieties from a crude PDS extract or purified ginsenosides.

Protocol 2: Alkaline Hydrolysis [2]

-

Reaction Setup: Dissolve the crude PDS extract or purified ginsenosides (e.g., 2.0 g of total ginsenosides) in n-butanol (250 mL) in a round-bottom flask.[2]

-

Addition of Base: Add sodium hydroxide (10 g) to the mixture.[2]

-

Hydrolysis: Heat the mixture to 130°C with stirring under an inert atmosphere (e.g., argon) for 48 hours.[2]

-

Work-up:

-

Purification: Remove the solvent under reduced pressure to yield a sticky oil. Purify the residue by silica gel column chromatography to separate this compound from other products like protopanaxatriol.[2]

Protocol 3: Enzymatic Hydrolysis

-

Enzyme Selection: Utilize a β-glucosidase enzyme that is capable of hydrolyzing the specific glycosidic linkages of the PDS.

-

Reaction Conditions: Incubate the PDS extract with the enzyme in a suitable buffer at the optimal temperature and pH for the enzyme's activity.

-

Reaction Monitoring: Monitor the progress of the hydrolysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, extract the this compound from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the extracted PPD using column chromatography.

C. Quantification of this compound

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.

Protocol 4: HPLC-MS/MS Quantification [3]

-

Sample Preparation:

-

For biological matrices (e.g., plasma, tissue homogenate), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

-

Mix the biological sample with a methanol-water mixture and an internal standard (e.g., ginsenoside Rh2).[3]

-

Alkalinize the sample with sodium hydroxide solution.[3]

-

Extract with an organic solvent mixture such as ether-dichloromethane.[3]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate).

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible results.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For PPD, a common transition is m/z 461.6 → 425.5.[3]

-

-

Quantification: Construct a calibration curve using standards of known this compound concentrations and use it to determine the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.

V. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, hydrolysis, and quantification of this compound from a Panax species.

B. Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell proliferation.[1][4][5][6]

VI. Conclusion

This compound stands as a molecule of significant scientific interest, both as a fundamental structural unit of a major class of ginsenosides and as a bioactive compound in its own right. Understanding its discovery, natural distribution, and the methodologies for its isolation and analysis is crucial for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented in this guide offer a solid foundation for further exploration of this compound's therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginseng Saponins in Different Parts of Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Protopanaxadiol vs. Protopanaxatriol: A Comprehensive Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protopanaxadiol (PPD) and protopanaxatriol (PPT) are two principal aglycones of ginsenosides, the primary bioactive constituents of ginseng (Panax ginseng). As tetracyclic triterpene saponins, their subtle structural distinctions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and pharmacological activities. This technical guide provides a detailed comparative analysis of PPD and PPT, focusing on their core structural differences, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing their distinct signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of ginseng-derived therapeutics.

Core Structural Differences

This compound and protopanaxatriol share a common dammarane-type tetracyclic triterpene backbone.[1][2] The fundamental structural difference lies in the hydroxylation pattern of the aglycone. Protopanaxatriol possesses an additional hydroxyl (-OH) group at the C-6 position of the steroid nucleus, which is absent in this compound.[3][4] This seemingly minor variation has profound implications for their polarity, reactivity, and interaction with biological targets.

Both PPD and PPT are classified as sapogenins, which are the non-sugar components of saponins (ginsenosides).[5] Ginsenosides are categorized into PPD-type and PPT-type based on their aglycone structure.[6]

Figure 1: Core structural difference between PPD and PPT.

Quantitative Data Summary

The structural variance between PPD and PPT directly influences their physicochemical and pharmacokinetic properties. The higher polarity of PPT, due to the extra hydroxyl group, affects its absorption and elimination.

| Property | This compound (PPD) | Protopanaxatriol (PPT) | Reference |

| Molecular Formula | C₃₀H₅₂O₃ | C₃₀H₅₂O₄ | [2][7] |

| Molecular Weight | 460.73 g/mol | 476.73 g/mol | [8] |

| Oral Bioavailability (in rats) | ~48.12% | ~3.69% | [1][6] |

| Half-life (t½) (in rats) | 6.25 hours | 0.80 hours | [2][6] |

| Time to Max. Concentration (Tmax) (oral, in rats) | 1.82 hours | 0.58 hours | [6] |

| Max. Concentration (Cmax) (oral, in rats) | 1.04 µg/mL | 0.13 µg/mL | [6] |

Experimental Protocols

Extraction and Separation of PPD and PPT from Ginseng

A common method for the separation of PPD and PPT type saponins from Panax notoginseng involves the use of macroporous resins.[9][10][11]

Protocol:

-

Sample Preparation: Dried and powdered ginseng root is subjected to pressurized liquid extraction.

-

Column Chromatography:

-

Resin Selection: DS-401 macroporous resin has shown effective separation.[11]

-

Adsorption: The crude extract is loaded onto the DS-401 resin column.

-

Elution of PPT-type Saponins: The column is first eluted with a 30% (v/v) aqueous ethanol solution to collect the more polar PPT-type saponins.[10][11]

-

Elution of PPD-type Saponins: Subsequently, the column is eluted with an 80% (v/v) aqueous ethanol solution to collect the less polar PPD-type saponins.[10][11]

-

-

Hydrolysis: The separated saponin fractions are then subjected to alkaline or acidic hydrolysis to yield the respective aglycones, PPD and PPT.[5][12][13] Alkaline hydrolysis is preferred as it minimizes the formation of side products.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protopanaxatriol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Characters and Pharmacological Activity of this compound-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (20S)-Protopanaxadiol | C30H52O3 | CID 11213350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Wan JB, Zhang QW, Ye WC, Wang YT. Quantification and separation of protopanaxatriol and this compound type saponins from Panax notoginseng with macroporous resins. Separation and Purification Technology. 2008; 60: 198-205. [sciepub.com]

- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN1569882A - Process for preparing protopanoxadiol and protopanaxatriol - Google Patents [patents.google.com]

- 13. CN102731603A - Preparation method of panaxadiol and 20(R)-protopanaxadiol - Google Patents [patents.google.com]

Protopanaxadiol (PPD): A Technical Guide to its Biological Activity and Pharmacological Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protopanaxadiol (PPD) is the aglycone and a principal intestinal metabolite of dammarane-type ginsenosides, the main active components of ginseng.[1][2] Following oral administration of ginseng, parent ginsenosides are metabolized by gut microbiota into PPD, which is more readily absorbed and exhibits enhanced bioavailability and bioactivity.[3][4] This technical guide provides an in-depth overview of the diverse pharmacological activities of PPD, focusing on its anticancer, neuroprotective, anti-inflammatory, metabolic, and cardiovascular effects. It details the molecular mechanisms, summarizes quantitative data from key studies, describes experimental protocols, and illustrates critical signaling pathways.

Metabolic Transformation of Ginsenosides to this compound

This compound-type saponins (PDS), such as ginsenosides Rb1, Rb2, Rc, and Rd, are not readily absorbed in their native form. Intestinal microflora play a crucial role by hydrolyzing the sugar moieties attached to the steroidal backbone, leading to the formation of metabolites like Compound K (CK) and ultimately this compound (PPD).[2][3] This bioconversion is essential for the pharmacological efficacy of orally administered ginseng.[5]

Caption: Metabolic pathway of this compound-type ginsenosides in the gut.

Anticancer Activity

PPD demonstrates potent anticancer activities across various cancer types by inhibiting proliferation, inducing apoptosis, and suppressing metastasis.[2][6] Its effects are often more potent than its parent ginsenosides.[2]

Mechanism of Action

The anticancer effects of PPD are mediated through the modulation of multiple signaling pathways.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: PPD induces apoptosis by activating caspase-3 and modulating the expression of Bcl-2 family proteins.[2][8] It can also arrest the cell cycle, frequently at the G1 phase, by reducing the expression of proteins like cyclin D1.[9][10]

-

Inhibition of Proliferative Signaling Pathways: PPD has been shown to effectively suppress key cancer-promoting signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and c-Jun N-terminal kinase (JNK) pathways.[2][7][11]

-

Inhibition of P-glycoprotein: PPD acts as a P-glycoprotein (P-gp) inhibitor, which can help overcome multidrug resistance in cancer cells.[9]

Caption: PPD inhibits cancer growth by suppressing pro-survival signaling pathways.

Quantitative Data: In Vitro Efficacy

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| HEC-1A | Endometrial Cancer | MTT Assay | Proliferation | 3.5 µM | [12] |

| HCT-116 | Colorectal Cancer | MTT Assay | Proliferation | > 60 µM | [13] |

| SW-480 | Colorectal Cancer | MTT Assay | Proliferation | > 60 µM | [13] |

| MCF-7 | Breast Cancer | MTT Assay | Proliferation | > 60 µM | [13] |

| U251-MG | Glioblastoma | MTT Assay | Viability | Dose-dependent reduction | [9] |

| U87-MG | Glioblastoma | MTT Assay | Viability | Dose-dependent reduction | [9] |

Note: The antiproliferative effects of PPD can be significantly enhanced by chemical modification. For instance, certain acetylated derivatives of PPD show much lower IC50 values (e.g., 30.0 µM in SW-480 cells for one derivative) than the parent compound.[13]

Experimental Protocols

2.3.1. Cell Proliferation (MTT Assay)

-

Cell Lines: Human cancer cell lines (e.g., HCT-116, HEC-1A, MCF-7).[12][13]

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of PPD for a specified period (e.g., 24 or 48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically (e.g., at 550 nm). Cell viability is calculated as a percentage relative to untreated control cells.[12][14]

2.3.2. In Vivo Xenograft Model

-

Methodology: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. PPD is administered, typically via oral gavage or intraperitoneal injection, at specified doses (e.g., 30 mg/kg body weight) for a set period (e.g., 3 weeks). Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[5][15] For instance, in one study, PPD at 30 mg/kg significantly reduced HCT-116 tumor size.[15] In another, PPD (15 and 30 mg/kg) significantly enhanced the antitumor effects of 5-FU in a colon cancer xenograft model.[5]

Neuroprotective Effects

PPD exhibits significant neuroprotective properties, primarily by combating oxidative stress and mitochondrial dysfunction.[16][17]

Mechanism of Action

-

Mitochondrial Protection: PPD protects against glutamate-induced excitotoxicity by preserving mitochondrial homeostasis. It scavenges mitochondrial and cytosolic reactive oxygen species (ROS), maintains the mitochondrial membrane potential (MMP), and inhibits mitochondrial damage.[16][17]

-

Anti-Apoptotic Effects: By preserving mitochondrial integrity, PPD inhibits the activation of apoptotic pathways in neuronal cells, reducing nuclear condensation and the number of Annexin V-positive cells.[16]

-

Neural Stem Cell Differentiation: PPD can promote the transition of neural stem cells from a proliferative to a differentiated state by inducing autophagy and cell cycle arrest.[18]

Caption: PPD exerts neuroprotective effects by counteracting glutamate-induced ROS and mitochondrial damage.

Experimental Protocols

3.2.1. In Vitro Neuroprotection Assay

-

Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research).[16][17]

-

Methodology: PC12 cells are exposed to glutamate to induce excitotoxicity. In parallel, treatment groups are co-incubated with PPD at various concentrations (e.g., 5, 10, 20 µM). Cell viability is assessed using an MTT assay. Mitochondrial function is evaluated by measuring mitochondrial membrane potential (MMP) using fluorescent probes like JC-1 and quantifying ROS levels via FACS analysis. Apoptosis is measured by Annexin V staining and flow cytometry.[16][17]

Anti-inflammatory Effects

PPD demonstrates significant anti-inflammatory activity by suppressing the production of key inflammatory mediators.[19][20]

Mechanism of Action

PPD inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[20] This suppression is associated with the inhibition of signaling pathways, including the JNK pathway, and the downregulation of enzymes like cyclooxygenase-2 (COX-2).[19]

Quantitative Data: In Vivo Efficacy

| Animal Model | Condition | Treatment | Effect | Reference |

| Immobilized Mice | Stress-induced inflammation | PPD (10 mg/kg) | Potent suppression of serum IL-6 levels | [9][21] |

| Mice | HCl/ethanol-induced gastritis | PPD-saponin fraction | Strong suppression of gastric ulcer formation | [19] |

Metabolic Regulation

PPD plays a role in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders like type 2 diabetes.[22][23]

Mechanism of Action

PPD improves glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway in key insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue.[23][24][25] AMPK activation leads to:

-

Increased Glucose Consumption: PPD enhances glucose uptake in myotubes, hepatoma cells, and adipocytes.[23]

-

Inhibition of Gluconeogenesis: PPD downregulates the expression of key gluconeogenic genes in the liver, such as PGC-1α, PEPCK, and G6Pase.[22]

-

Promotion of Glycogen Synthesis: PPD prevents the decrease in phosphorylation of key proteins in the insulin signaling pathway, such as PI3K and Akt, thereby promoting glycogen synthesis.[24][25]

Experimental Protocols

5.2.1. In Vivo Diabetes Model

-

Animal Model: High-fat diet/streptozocin-induced type 2 diabetes mellitus (T2DM) mice.[22]

-

Methodology: Mice are fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozocin to induce hyperglycemia. Diabetic mice are then treated with PPD (e.g., 50 or 150 mg/kg bodyweight) for several weeks. Parameters such as fasting blood glucose, glucose tolerance (via oral glucose tolerance test), and insulin resistance are measured. Gene expression in liver tissue is analyzed using qRT-PCR.[22]

Other Pharmacological Activities

-

Cardiovascular Effects: PPD may exert vasorelaxant effects by inhibiting the influx of extracellular Ca2+ through voltage-dependent and receptor-operated calcium channels.[26] It can also act as a functional ligand for glucocorticoid and estrogen receptors in endothelial cells, potentially mediating some of its cardiovascular actions.[27] However, some studies suggest its direct vasodilatory effects are less potent than those of the protopanaxatriol (PPT) group ginsenosides.[28]

-

Anxiolytic and Anti-stress Effects: PPD exhibits anxiolytic effects in animal models, which may be mediated through γ-aminobutyrate A (GABAA) receptors.[9][21] It also potently suppresses stress-induced increases in serum corticosterone.[21]

-

Antidepressant Effects: PPD has demonstrated strong antidepressant-like activity in animal models, comparable to fluoxetine. Its mechanism may involve reducing brain oxidative stress and down-regulating serum corticosterone, in addition to a mild inhibitory effect on monoamine reuptake.[29]

Conclusion

This compound, a key metabolite of ginseng, is a pharmacologically versatile molecule with significant therapeutic potential. Its well-documented anticancer, neuroprotective, anti-inflammatory, and metabolic regulatory activities are supported by a growing body of evidence detailing its molecular mechanisms. The ability of PPD to modulate multiple critical signaling pathways, such as NF-κB, MAPK, JNK, and AMPK, underscores its potential as a lead compound for the development of novel therapeutics for a range of complex diseases. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Synthesis of this compound derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside metabolite 20(S)-protopanaxadiol promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanism of this compound saponin fraction-mediated anti-inflammatory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and this compound-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes | PLOS One [journals.plos.org]

- 24. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Endothelium-independent vasorelaxant effect of 20(S)-protopanaxadiol on isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ginsenosides of the protopanaxatriol group cause endothelium-dependent relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 20(S)-protopanaxadiol, an active ginseng metabolite, exhibits strong antidepressant-like effects in animal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Protopanaxadiol in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of Protopanaxadiol (PPD), a key aglycone of dammarane-type ginsenosides in Panax ginseng. The document details the enzymatic steps, genetic underpinnings, and regulatory aspects of PPD formation, presenting quantitative data and experimental methodologies to support further research and development in this field.

Introduction to this compound and its Significance

Ginsenosides, the primary bioactive compounds in Panax ginseng, are triterpenoid saponins with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] These saponins are classified based on their aglycone structures, with the dammarane-type being the most abundant. This compound (PPD) is a tetracyclic triterpenoid that serves as the fundamental backbone for a major class of these ginsenosides, known as PPD-type ginsenosides.[1][3] The biosynthesis of PPD is a complex multi-enzyme process that begins with the cyclization of 2,3-oxidosqualene and involves subsequent hydroxylation and glycosylation steps.[1][4] Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of specific, high-value ginsenosides.

The this compound Biosynthesis Pathway

The biosynthesis of PPD in Panax ginseng is a segment of the larger isoprenoid pathway and can be divided into three main stages: the formation of the isoprene unit, the synthesis of the triterpenoid precursor 2,3-oxidosqualene, and the cyclization and modification of this precursor to yield PPD. While both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways can produce isoprene units, evidence suggests that the cytosolic MVA pathway is the primary contributor to ginsenoside biosynthesis.[2][3]

Upstream Pathway: From Acetyl-CoA to 2,3-Oxidosqualene

The initial steps of the pathway involve the conversion of acetyl-CoA to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway.[3][5] Key enzymes in this stage include HMG-CoA reductase (HMGR), which is considered a rate-limiting enzyme.[1] Farnesyl pyrophosphate synthase (FPS) then catalyzes the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP).[1] Two molecules of FPP are subsequently joined in a head-to-head condensation reaction by squalene synthase (SS) to produce squalene.[1][2] Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the direct precursor for triterpenoid synthesis.[1][2]

Core Pathway: From 2,3-Oxidosqualene to this compound

The committed step in dammarane-type ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene. This is followed by a critical hydroxylation event to produce PPD.

-

Dammarenediol-II Synthase (DS): This oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid, dammarenediol-II.[1][4] This is a pivotal branching point, directing the metabolic flux towards the synthesis of dammarane-type ginsenosides.

-

This compound Synthase (CYP716A47): A cytochrome P450 monooxygenase, CYP716A47, is responsible for the hydroxylation of dammarenediol-II at the C-12 position to yield this compound.[4][6] This enzymatic step is crucial for the formation of the PPD backbone.

The subsequent modifications of PPD, primarily through glycosylation, lead to the vast diversity of PPD-type ginsenosides. These reactions are catalyzed by a series of UDP-glycosyltransferases (UGTs).[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological Interventions for Ginsenosides Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

Protopanaxadiol: A Deep Dive into its Formation from Ginsenosides and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protopanaxadiol (PPD) is a key bioactive metabolite derived from the enzymatic hydrolysis of this compound-type ginsenosides, the primary active constituents of ginseng (Panax ginseng). This technical guide provides a comprehensive overview of the metabolic transformation of ginsenosides into PPD, driven by the enzymatic machinery of the gut microbiota. It details the experimental protocols for studying this bioconversion, presents quantitative data on conversion rates and pharmacokinetics, and elucidates the signaling pathways through which PPD exerts its pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the therapeutic applications of ginseng and its metabolites.

Introduction: this compound as a Key Ginsenoside Metabolite

Ginsenosides, the triterpenoid saponins found in ginseng, are classified into two main groups based on their aglycone structure: this compound (PPD) type and protopanaxatriol (PPT) type.[1][2] PPD-type ginsenosides, such as ginsenosides Rb1, Rb2, Rc, and Rd, are the most abundant in raw ginseng. However, these large, glycosylated molecules exhibit poor oral bioavailability.[3] The therapeutic efficacy of orally administered ginseng is largely attributed to the metabolic activity of the gut microbiota, which transforms these ginsenosides into more readily absorbable and biologically active metabolites.[1][4]

This compound (PPD) is the final aglycone metabolite in the PPD-type ginsenoside metabolic pathway.[2] It is formed through the stepwise cleavage of sugar moieties from the parent ginsenosides by various glycosidases, primarily β-glucosidases, produced by intestinal bacteria.[5][6] This biotransformation is crucial, as PPD has been shown to possess more potent pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, compared to its precursor ginsenosides.[7][8] Understanding the intricacies of this metabolic process is paramount for the development of novel therapeutics derived from ginseng.

The Metabolic Pathway: From Ginsenosides to this compound

The conversion of PPD-type ginsenosides to PPD is a multi-step process mediated by the enzymatic activities of various gut bacteria, including species from the genera Bacteroides, Bifidobacterium, and Eubacterium.[1] The primary enzyme involved is β-glucosidase, which sequentially hydrolyzes the glycosidic bonds.[5][6]

The metabolic cascade generally proceeds as follows:

-

Initial Deglycosylation: Ginsenosides like Rb1, Rb2, and Rc are first metabolized to ginsenoside Rd.[2]

-

Formation of Intermediate Metabolites: Ginsenoside Rd is further hydrolyzed to ginsenoside F2.[2]

-

Generation of Compound K (CK): Ginsenoside F2 is then converted to Compound K (CK), a key intermediate metabolite with significant biological activity.[2]

-

Final Conversion to PPD: Finally, the last glucose moiety is cleaved from CK to yield the aglycone, this compound (PPD).[2]

Quantitative Data

Enzyme Kinetics of β-Glucosidase

The efficiency of ginsenoside conversion is dependent on the kinetic parameters of the β-glucosidases involved. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Paenibacillus mucilaginosus | Ginsenoside Rb1 | 1.8 ± 0.2 | 12.5 ± 0.6 | [9] |

| Paenibacillus mucilaginosus | Ginsenoside Rd | 1.2 ± 0.1 | 15.4 ± 0.8 | [9] |

| Blastococcus saxobsidens | pNP-α-Araf | 0.6 | - | [10] |

| Blastococcus saxobsidens | Ginsenoside Rc | 0.4 | - | [10] |

Ginsenoside Conversion Rates

The conversion of major ginsenosides to their metabolites can be quantified to assess the efficacy of different enzymatic or microbial transformation methods.

| Enzyme/Microorganism | Substrate | Product | Conversion Rate (%) | Time (h) | Reference |

| β-glucosidase Tpebgl3 | Ginsenoside Rb1 | Ginsenoside Rg3 | 97.9 | 1.5 | [5] |

| β-glucosidase Bgp1 | Ginsenoside Rb1 | Ginsenoside Rg3 | 71 | 6 | [5] |

| Armillaria mellea enzymes | Ginsenoside Rb1 | Compound K | High | 72-96 | [5] |

| AnGlu04478 | Ginsenoside Rb1 | Gypenoside XVII | 42.6 | 12 | [11] |

| AnGlu04478 | Ginsenoside Rc | C-Mc1 | 90 | 12 | [11] |

| Dictyoglomus turgidum & Caldicellulosiruptor bescii β-glycosidases | PPD-type ginsenosides | This compound (APPD) | Complete | - | [12] |

Pharmacokinetic Parameters and Bioavailability

The bioavailability of PPD is significantly higher than its parent ginsenosides, highlighting the importance of gut microbiota metabolism.

| Compound | Administration Route | Tmax (h) | Cmax (μg/mL) | Absolute Bioavailability (%) | Animal Model | Reference |

| Protopanaxatriol (PPT) | Oral (75 mg/kg) | 0.58 | 0.13 | 3.69 | Rat | [13] |

| This compound (PPD) | Oral (75 mg/kg) | 1.82 | 1.04 | 48.12 | Rat | [13] |

| Fermented Red Ginseng (PPD) | Oral | - | 2.89-fold higher than RG | - | Human | [14] |

| Fermented Red Ginseng (PPT) | Oral | - | 2.56-fold higher than RG | - | Human | [14] |

Experimental Protocols

In Vitro Ginsenoside Metabolism by Human Intestinal Flora

This protocol describes the methodology for assessing the biotransformation of PPD-type ginsenosides using an in vitro culture of human intestinal flora.[15]

Materials:

-

PPD-type ginsenoside mixture (containing Rb1, Rc, Rb2, Rb3, Rd)

-

General Anaerobic Medium (GAM)

-

Fresh fecal sample from a healthy human donor

-

Anaerobic incubator (37°C, 100 rpm)

-

Ethyl acetate

-

n-butanol

-

Methanol

-

0.22-μm filter membrane

Procedure:

-

Prepare a human intestinal flora solution by homogenizing a fresh fecal sample in GAM broth under anaerobic conditions.

-

In an anaerobic environment, prepare two groups: a blank control group (K) containing the gut microbiota solution and GAM, and an experimental group (P) containing the gut microbiota solution, GAM, and the PPD-type ginsenoside mixture.

-

Incubate both groups anaerobically at 37°C with shaking at 100 rpm for specified time points (e.g., 0, 6, and 48 hours).

-

At each time point, stop the reaction and extract the metabolites. Perform a liquid-liquid extraction three times with ethyl acetate.

-

Re-extract the remaining aqueous layer three times with n-butanol.

-

Combine the ethyl acetate and n-butanol extracts and evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in methanol and filter through a 0.22-μm filter membrane before analysis.

-

Analyze the samples using RRLC-Q-TOF MS to identify and quantify the ginsenosides and their metabolites.

Enzymatic Hydrolysis of Ginsenoside Rb1

This protocol outlines the enzymatic conversion of ginsenoside Rb1 to its metabolites using a crude enzyme extract from Leuconostoc mesenteroides.[16]

Materials:

-

Ginsenoside Rb1

-

Leuconostoc mesenteroides DC102 culture

-

MRS broth

-

20 mM sodium phosphate buffer (pH 7.0)

-

Water-saturated n-butanol

-

Incubator (30°C, 190 rpm)

Procedure:

-

Culture L. mesenteroides DC102 in MRS broth at 37°C until the absorbance at 600 nm reaches 1.0.

-

Prepare a crude enzyme solution from the culture broth.

-

Dissolve the crude enzyme in 20 mM sodium phosphate buffer (pH 7.0).

-

Prepare a 1 mM solution of ginsenoside Rb1 in distilled water.

-

Mix the crude enzyme solution and the ginsenoside Rb1 solution at a 1:4 (v/v) ratio.

-

Incubate the reaction mixture at 30°C with stirring at 190 rpm for 72 hours.

-

Collect aliquots at various time points (e.g., every 12 hours).

-

Extract each aliquot with water-saturated n-butanol.

-

Analyze the extracts using TLC and HPLC to monitor the conversion of ginsenoside Rb1 and the formation of its metabolites.

HPLC-MS/MS Quantification of this compound in Biological Matrices

This protocol provides a detailed method for the sensitive quantification of PPD in plasma samples.[17][18]

Instrumentation:

-

Agilent 1100 HPLC system (or equivalent)

-

Zorbax C18 column (50 × 2.1 mm, 3.5 μm)

-

API 4000 triple quadrupole mass spectrometer with ESI source (or equivalent)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid solution (10 mmol/L)

-

Ginsenoside Rh2 (internal standard)

-

Sodium hydroxide solution (0.3 mol/L)

-

Ether-dichloromethane (3:2, v/v)

Chromatographic Conditions:

-

Mobile Phase: Methanol, acetonitrile, and 10 mmol/L acetic acid solution (45:45:10, v/v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 μL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 4800 V

-

Temperature: 320°C

-

Gas Pressures (Nitrogen): Sheath gas 276 kPa, Nebulizer gas 173 kPa, Curtain gas 69 kPa, Collision gas 28 kPa

-

Declustering Potential (DP): 35 V

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 μL of plasma, add 100 μL of a methanol–water mixture (1:1, v/v), 100 μL of the internal standard solution (500 ng/mL Rh2), and 50 μL of 0.3 mol/L sodium hydroxide solution.

-

Add 3 mL of ether-dichloromethane (3:2, v/v).

-

Vortex the mixture for 1 minute and shake for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of warm air (40°C).

-

Reconstitute the residue in 300 μL of the mobile phase.

-

Inject 20 μL into the LC-MS/MS system for analysis.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Its anticancer activity, in particular, has been linked to the regulation of pathways involved in inflammation, cell proliferation, and apoptosis.[7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. PPD has been shown to suppress the activation of NF-κB.[7][19] This inhibition is thought to contribute to its anti-inflammatory and pro-apoptotic effects in cancer cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. PPD has been demonstrated to suppress the MAPK/ERK signaling cascade.[7]

JNK Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK signaling network, is activated by stress stimuli and plays a complex role in both cell survival and apoptosis. PPD has been shown to modulate JNK signaling, contributing to its anticancer effects.[7]

Conclusion

This compound stands out as a critical bioactive metabolite of PPD-type ginsenosides, with its formation being entirely dependent on the metabolic activity of the gut microbiota. Its enhanced bioavailability and potent pharmacological activities, mediated through the modulation of key signaling pathways, make it a promising candidate for therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of PPD and to optimize the delivery and efficacy of ginseng-based natural products. A thorough understanding of the biotransformation of ginsenosides is essential for harnessing the full medicinal power of this ancient herb in modern medicine.

References

- 1. Frontiers | The interaction between ginseng and gut microbiota [frontiersin.org]

- 2. In Vitro Transformation of this compound Saponins in Human Intestinal Flora and Its Effect on Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability of ginsenosides from white and red ginsengs in the simulated digestion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gut microbiota-mediated pharmacokinetics of ginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a Ginsenoside-Transforming β-glucosidase from Paenibacillus mucilaginosus and Its Application for Enhanced Production of Minor Ginsenoside F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic Comparison of Ginsenosides between Fermented and Non-Fermented Red Ginseng in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Biotransformation of Ginsenoside Rb1 to Prosapogenins, Gypenoside XVII, Ginsenoside Rd, Ginsenoside F2, and Compound K by Leuconostoc mesenteroides DC102 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Paraptosis and NF-κB activation are associated with this compound-induced cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Metabolites of Protopanaxadiol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of 20(S)-protopanaxadiol (PPD), a key pharmacologically active aglycone of dammarane-type ginsenosides. Understanding the biotransformation of PPD is critical for elucidating its mechanisms of action, pharmacokinetic profile, and potential toxicity. This document summarizes key findings from studies in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows.

Introduction to Protopanaxadiol (PPD) Metabolism

20(S)-protopanaxadiol (PPD) is the sapogenin of several major this compound-type ginsenosides found in Panax ginseng, such as Rb1, Rb2, Rc, and Rd.[1][2] These ginsenosides are often poorly absorbed in their native form and undergo extensive metabolism by gut microbiota to produce more bioavailable metabolites, with PPD being a primary end-product.[3][4] Following absorption, PPD undergoes further extensive metabolism in the body, primarily through Phase I and Phase II reactions, before excretion.[1][5] Studies in animal models, particularly rats, have been instrumental in identifying a wide array of PPD metabolites and characterizing their pharmacokinetic profiles.[5][6] These investigations show that PPD's bioavailability is relatively low, not due to poor absorption, but because of a significant first-pass metabolism.[1][7]

In Vivo Metabolic Pathways of PPD

In animal models, PPD is extensively biotransformed. The primary metabolic reactions include Phase I modifications such as hydroxylation, oxidation, dehydrogenation, demethylation, and dehydration, followed by Phase II conjugation reactions like glucuronidation and cysteine conjugation.[5][6][8]

Metabolic studies in rats have identified numerous metabolites in plasma, bile, urine, and feces.[5] Preliminary experiments have suggested that PPD undergoes one structural transformation and three hydroxylation reactions, leading to metabolites with increased polarity compared to the parent drug.[1][2] More comprehensive analyses have identified up to 29 distinct metabolites in rats, indicating a complex metabolic fate.[6][8] The major metabolic pathways involve oxidation at various positions of the dammarane skeleton.[5][8]

Caption: Figure 1: Major Metabolic Pathways of this compound (PPD) in Rats.

Quantitative Analysis of PPD and Its Metabolites

Quantitative studies provide insight into the extent of PPD metabolism and the exposure levels of its various metabolites. The data below, primarily from studies in rats, highlights the low percentage of unchanged PPD excreted and the relative plasma exposure of key metabolites.

Table 1: Excretion of Unchanged PPD in Rats After a Single Oral Dose

| Parameter | Value | Animal Model | Dose | Sample | Time Point | Reference |

|---|---|---|---|---|---|---|

| % of Administered Dose | 0.02% ± 0.01% | Rat | 35 mg/kg | Bile | 36 h | [1] |

| % of Administered Dose | 0.05% ± 0.07% | Rat | 35 mg/kg | Urine | 72 h | [1] |

| % of Administered Dose | 0.77% ± 0.41% | Rat | 35 mg/kg | Feces | 72 h | [1] |

This extremely low excretion of the parent drug suggests extensive metabolism in vivo.[1]

Table 2: Cumulative Excretion in Rats Using Radiolabeled [³H]-PPD

| Parameter | Value | Animal Model | Dose | Sample | Time Point | Reference |

|---|---|---|---|---|---|---|

| Cumulative Excretion (%) | 82.7% ± 7.9% | Rat | 5.55 MBq/kg | Bile | 36 h | [1] |

| Cumulative Excretion (%) | 59.6% ± 7.1% | Rat | 5.55 MBq/kg | Feces | 96 h | [1] |

| Cumulative Excretion (%) | 21.6% ± 2.9% | Rat | 5.55 MBq/kg | Urine | 144 h | [1] |

These results indicate that while oral absorption is nearly complete, the drug is extensively metabolized and its metabolites are eliminated primarily via feces and urine.[1]

Table 3: Relative In Vivo Plasma Exposure of PPD Metabolites in Rats

| Metabolite | Identity | Relative Exposure (AUC) vs. PPD | Reference |

|---|---|---|---|

| M1 | PPD-glucuronide | 11.91% | |

| M2 | (20S,24S)-epoxy-dammarane-3,12,25-triol | 47.95% | |

| M3 | (20S,24R)-epoxydammarane-3,12,25-triol | 22.62% |

The data shows that certain oxidative metabolites (M2, M3) have significantly higher plasma exposure than the glucuronidated conjugate (M1), suggesting they are major circulating metabolites.[6]

Detailed Experimental Protocols

The characterization of PPD metabolites has been achieved through standardized in vivo experiments coupled with advanced analytical techniques. Below are representative protocols compiled from the literature.

A. Animal Models and Dosing

-

Species: Wistar rats (220–270 g) or Sprague-Dawley rats have been commonly used.[1][5] Studies have also been conducted in dogs.[1]

-

Administration Route: Oral gavage is the standard route to simulate human consumption.[1][8]

-

Dose and Formulation: Doses have ranged from 35 mg/kg to 150 mg/kg.[1][8] PPD is often formulated in a vehicle like 0.5% aqueous Tween-80 to ensure solubility and absorption.[6][8]

B. Sample Collection and Preparation

-

Blood/Plasma: Blood is typically collected from the retro-orbital plexus in rats at various time points post-administration.[1] Samples are collected in heparinized tubes and centrifuged (e.g., at 3,000 rpm for 10 min) to separate plasma, which is then stored at -20°C or lower.[1]

-

Urine, Feces, and Bile: Animals are housed in metabolic cages for the separate collection of urine and feces over periods up to 144 hours.[1] For bile collection, rats may undergo bile duct cannulation.[9]

-

Sample Preparation for Analysis:

C. Analytical Methodology

-

Instrumentation: The primary analytical tool is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][10] Specifically, ultra-performance liquid chromatography (UPLC) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) offers high resolution and accuracy for metabolite identification.[5][6][8]

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed for separation.[10]

-

Mass Spectrometry:

-

Metabolites are identified by comparing their retention times, accurate molecular mass, and MS/MS fragmentation patterns with those of the parent PPD molecule.[6][8]

-

Analysis is often performed in both positive and negative ion modes to detect a wider range of metabolites.[6][8]

-

For quantification, a triple quadrupole mass spectrometer is used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[2][10] For example, the precursor-to-product ion transition for PPD is m/z 459.4 → 375.3.[10]

-

Caption: Figure 2: General Experimental Workflow for PPD Metabolite Profiling.

Conclusion

The in vivo metabolism of this compound in animal models is extensive and complex, involving numerous Phase I and Phase II biotransformations. The primary routes of metabolism include hydroxylation, oxidation, and glucuronidation. Quantitative studies confirm that unchanged PPD represents only a minor fraction of the absorbed dose, with the majority circulating and being excreted as various metabolites. Fecal and biliary excretion are the predominant routes of elimination. The detailed protocols and analytical methods described herein provide a robust framework for researchers in pharmacology and drug development to further investigate the metabolic fate of PPD and its contribution to the overall pharmacological and toxicological profile of ginsenosides.

References

- 1. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of metabolites of 20(S)-protopanaxadiol in rats using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Metabolic profiles of 20(S)-protopanaxadiol in rats after oral administration using ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary studies on Protopanaxadiol cytotoxicity

An In-depth Technical Guide on the Preliminary Studies of Protopanaxadiol Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (PPD) is a key bioactive intestinal metabolite derived from the enzymatic hydrolysis of this compound-type ginsenosides found in Panax ginseng.[1] Accumulating evidence from preliminary studies highlights its potent cytotoxic and anti-cancer properties across a variety of cancer cell lines. PPD has been shown to induce various forms of programmed cell death, including apoptosis and autophagy, through both caspase-dependent and independent mechanisms.[2] Its ability to modulate multiple cancer-related signaling pathways makes it a promising candidate for further investigation as a potential therapeutic agent. This document provides a comprehensive overview of the initial research on PPD's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in numerous studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and the assessment of cell viability and apoptosis rates. The data presented below summarizes the efficacy of PPD across various human cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| HEC-1A | Endometrial Cancer | 3.5 µM | 24 h | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.9 µM | Not Specified | [4] |

| HCT-116 | Colorectal Carcinoma | > 60 µM | 48 h | [5] |

| SW-480 | Colorectal Adenocarcinoma | > 60 µM | 48 h | [5] |

| MCF-7 | Breast Adenocarcinoma | > 60 µM | 48 h | [5] |

| Colorectal Cancer Cells | Colorectal Cancer | 28.6 µM | Not Specified | [6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~70 µM | 48 h | [7] |

| PANC-1 | Pancreatic Carcinoma | ~70 µM | 48 h | [7] |

| A549 | Lung Carcinoma | ~70 µM | 48 h | [7] |

| HCT-8 | Ileocecal Adenocarcinoma | ~70 µM | 48 h | [7] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 67.0 µM | 24 h | [8] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 56.4 µM | 48 h | [8] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 55.6 µM | 72 h | [8] |

Table 2: Apoptosis Rates Induced by this compound

| Cell Line | Cancer Type | PPD Concentration | Exposure Time | Apoptotic Cells (%) | Citation |

| HEC-1A | Endometrial Cancer | 2.5 µM | 24 h | 10.8% | [3] |

| HEC-1A | Endometrial Cancer | 5.0 µM | 24 h | 58.1% | [3] |

Mechanisms of Action and Signaling Pathways

This compound exerts its cytotoxic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the key pathways identified in preliminary studies.

Caption: PPD activates the MLK3-JNK signaling pathway to induce apoptosis.

Caption: PPD inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.

Caption: PPD induces apoptosis via ER stress and p53 activation.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of cytotoxicity. The following sections detail common protocols used in the preliminary evaluation of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[9] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of PPD (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).[3]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[3]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for approximately 15-20 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to reduce background noise.

-